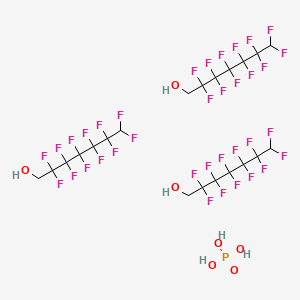![molecular formula C22H25NO4S B12066571 2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)
2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Adrogolide involves several steps to ensure its stability and efficacy. The synthetic route typically includes the formation of the core structure followed by functional group modifications to enhance its pharmacological properties. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Adrogolide undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for the conversion of Adrogolide to its active form, A-86929.
Reduction: Although less common, reduction reactions can modify the compound’s structure to enhance its stability.
Substitution: This reaction is used to introduce different functional groups, improving the compound’s pharmacokinetic properties.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are derivatives of Adrogolide with varying degrees of activity and stability .
Scientific Research Applications
Adrogolide has a wide range of scientific research applications:
Mechanism of Action
Adrogolide exerts its effects by acting as a dopamine D1 receptor agonist. Upon conversion to A-86929, it selectively activates dopamine D1 receptors in the brain, particularly in the prefrontal cortex . This activation enhances cognitive processes and motor functions, making it effective in treating conditions like Parkinson’s disease and cognitive impairments associated with aging and addiction .
Comparison with Similar Compounds
Adrogolide is unique in its high selectivity for dopamine D1 receptors compared to other similar compounds. Some of the similar compounds include:
A-86929: The active form of Adrogolide, known for its high selectivity and efficacy.
Pergolide: Another dopamine agonist used in the treatment of Parkinson’s disease, but with a broader receptor profile.
Andrographolide: Although not a dopamine agonist, it shares some structural similarities and has been studied for its antiviral properties.
Adrogolide’s uniqueness lies in its rapid conversion to A-86929 and its high selectivity for dopamine D1 receptors, which reduces the risk of side effects commonly associated with other dopamine agonists .
Properties
Molecular Formula |
C22H25NO4S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate |
InChI |
InChI=1S/C22H25NO4S/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18/h8-10,18,22-23H,4-7,11H2,1-3H3 |
InChI Key |
KTEBZVJGMARTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



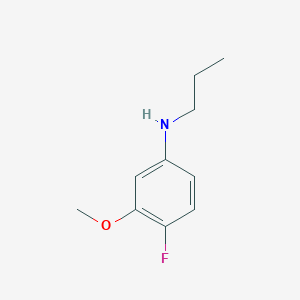
![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)

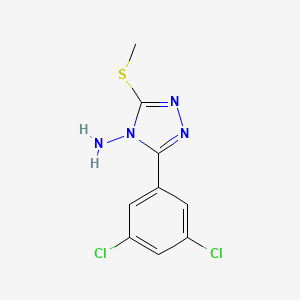

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)

![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)
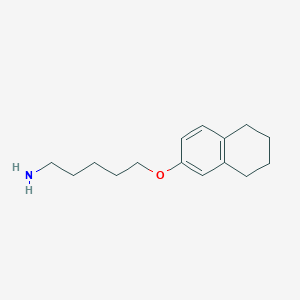
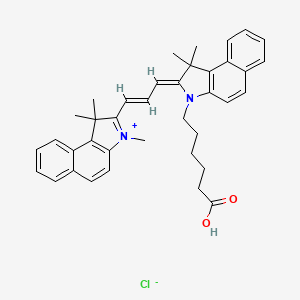
![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)

